molecular formula C16H17NO3 B14607036 Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- CAS No. 58285-73-7

Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-

Katalognummer: B14607036
CAS-Nummer: 58285-73-7
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: LVJQBJZMOOPMDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- is an organic compound with the molecular formula C16H17NO3 This compound is known for its unique structure, which includes a phenol group, an ethoxyphenyl group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- typically involves the formation of a Schiff base. This process includes the condensation of 4-ethoxyaniline with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can undergo nucleophilic attack. These interactions can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy- is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from similar compounds.

Eigenschaften

CAS-Nummer

58285-73-7

Molekularformel

C16H17NO3

Molekulargewicht

271.31 g/mol

IUPAC-Name

4-[(4-ethoxyphenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C16H17NO3/c1-3-20-14-7-5-13(6-8-14)17-11-12-4-9-15(18)16(10-12)19-2/h4-11,18H,3H2,1-2H3

InChI-Schlüssel

LVJQBJZMOOPMDO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.